molecular formula C18H17Cl3N4O5S B11940548 3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No.: B11940548
M. Wt: 507.8 g/mol
InChI Key: VSGTXUGHTYTLCN-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and biological applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE typically involves multiple steps, including the introduction of methoxy groups, chlorination, and thiourea formation. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include purification steps like recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, it can be used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Shares the benzamide core but lacks the complex substituents.

    N-(2,2,2-Trichloroethyl)benzamide: Similar trichloroethyl group but different overall structure.

    Thiourea Derivatives: Compounds with similar thiourea moieties.

Uniqueness

The uniqueness of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H17Cl3N4O5S

Molecular Weight

507.8 g/mol

IUPAC Name

3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O5S/c1-29-13-8-7-10(9-14(13)30-2)15(26)23-16(18(19,20)21)24-17(31)22-11-5-3-4-6-12(11)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,31)

InChI Key

VSGTXUGHTYTLCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC

Origin of Product

United States

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